乙酰丙酸钙二水合物

描述

Calcium Levulinate Dihydrate is recognized for its role as a nutritional supplement and a chemical intermediate in the synthesis of levulinic biofuels. The interest in this compound arises from its derivation from biomass-derived levulinic acid, positioning it as a sustainable chemical for various industrial applications.

Synthesis Analysis

Calcium Levulinate Dihydrate can be synthesized from biomass-derived levulinic acid and calcium carbonate, specifically utilizing egg-shells as a source of calcium carbonate. This process involves conventional heating and mechanical stirring, optimized for reaction temperature, duration, and the equivalent of calcium carbonate to achieve high yields of crystalline solid Calcium Levulinate Dihydrate (Sharath et al., 2019).

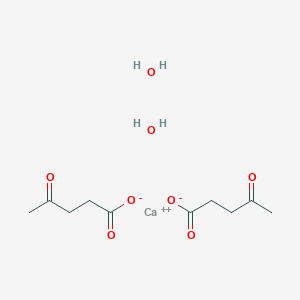

Molecular Structure Analysis

The crystal structure of Calcium Levulinate Dihydrate forms a one-dimensional coordination polymer. It is based on a CaO8 complex unit, comprising two monodentate water oxygen-atom donors and six carboxylate oxygen-atom donors. This structure is stabilized by intra- and intermolecular water hydrogen bonds, forming a three-dimensional structure (Amarasekara et al., 2015).

Chemical Reactions and Properties

Levulinic acid, a precursor to Calcium Levulinate Dihydrate, can undergo various chemical transformations to produce a wide range of chemicals, such as levulinate esters, succinic acid, and γ-valerolactone. These transformations highlight the synthetic potential of levulinic acid and its derivatives for producing valuable chemicals and fuel additives (Pileidis & Titirici, 2016).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of Calcium Levulinate Dihydrate were not identified in the search, the synthesis and structural analysis suggest that it forms as a crystalline solid under optimized conditions. Its stability and crystalline nature are essential for its application in various chemical synthesis processes.

Chemical Properties Analysis

The chemical properties of Calcium Levulinate Dihydrate, derived from its structure and synthesis, include its ability to act as a source of calcium in nutritional supplements and as an intermediate in producing levulinic biofuels. The compound's reactivity and transformations are pivotal in converting biomass into valuable chemical products and fuels (Yan et al., 2017).

科学研究应用

食品强化

乙酰丙酸钙二水合物用作食品强化剂。 它被添加到酱汁、调味品、啤酒、饮料、软饮料、牛奶和乳制品、豆奶和豆制品中,以提高其钙含量 . 这种应用对于解决膳食缺乏症和改善营养价值至关重要。

药物参考标准

在制药行业中,乙酰丙酸钙二水合物用作USP 参考标准 . 它用于质量测试和分析,以确保药物产品的稳定性和纯度。这种应用对于维持医药生产的高标准至关重要。

水软化应用

乙酰丙酸钙二水合物在水软化方面具有潜在应用。 它可以与纳米复合材料一起用于电化学检测钙离子,这是水软化过程中的关键步骤 . 这种创新方法可以带来更高效、更具成本效益的水处理技术。

有机金属化学

在有机金属化学中,乙酰丙酸钙二水合物用作试剂和催化剂前体。 其应用包括薄膜沉积、工业化学、LED 制造等等 . 这些应用对于推动材料科学和工程发展至关重要。

临床营养

乙酰丙酸钙二水合物正在探索其在临床营养中的应用。 它可以用于管理患者的钙水平,特别是在传统钙补充剂不可行的场景中 . 这种应用对于患者的护理和康复具有重要意义。

分析化学

作为分析试剂,乙酰丙酸钙二水合物用于分析,以确定其他化合物的存在。 它在开发更灵敏、更特异的新分析方法中发挥作用 . 对于研究和诊断至关重要。

作用机制

Target of Action

Calcium levulinate dihydrate is primarily targeted towards the intestinal wall . It is a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall .

Mode of Action

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body .

Pharmacokinetics

The pharmacokinetics of calcium levulinate dihydrate involve its absorption through the intestinal wall after administration . The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate . This suggests that it has a high bioavailability.

Result of Action

The primary result of calcium levulinate dihydrate’s action is the enhancement of calcium stores in the body . This can contribute to improved bone health, muscle function, and nerve transmission.

安全和危害

属性

IUPAC Name |

calcium;4-oxopentanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O3.Ca.2H2O/c2*1-4(6)2-3-5(7)8;;;/h2*2-3H2,1H3,(H,7,8);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFDRFDIWAMOPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046539 | |

| Record name | Calcium levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5743-49-7 | |

| Record name | Calcium levulinate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6133SO781 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

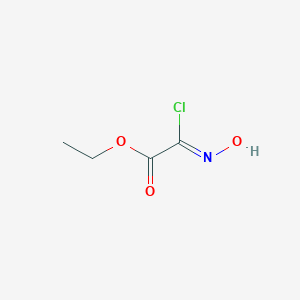

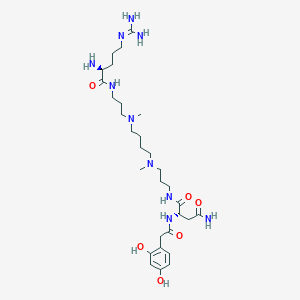

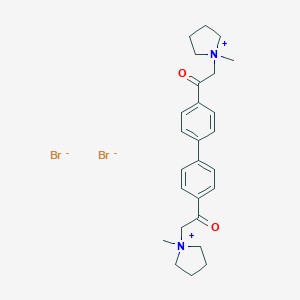

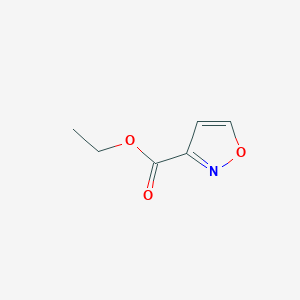

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

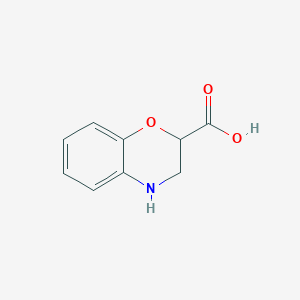

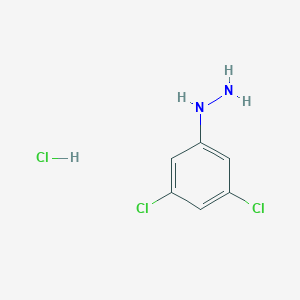

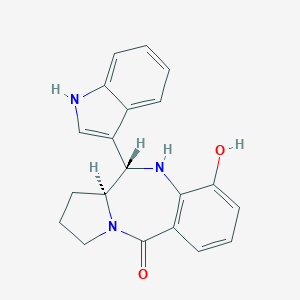

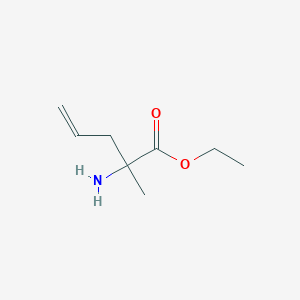

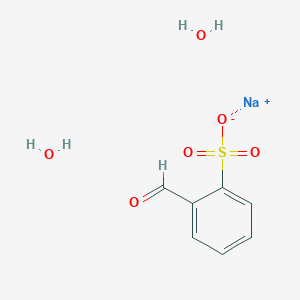

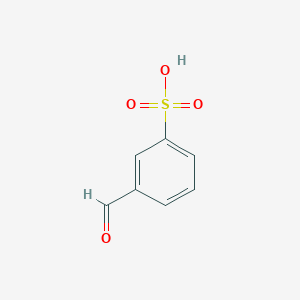

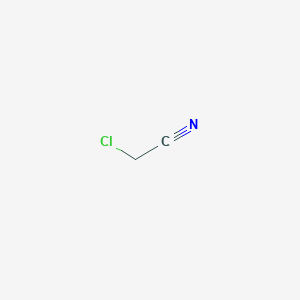

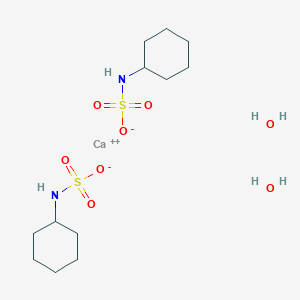

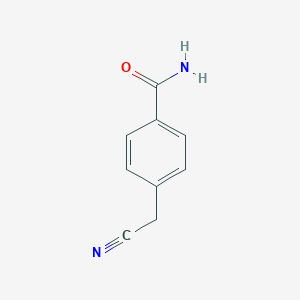

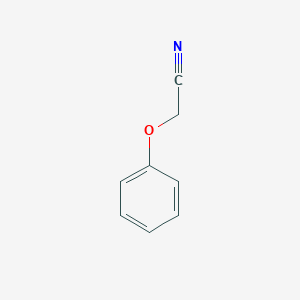

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of calcium levulinate dihydrate?

A: Calcium levulinate dihydrate forms a one-dimensional coordination polymer. Its crystal structure is characterized by a central CaO8 complex unit. [] This unit, situated on a twofold rotation axis, consists of two water molecules acting as monodentate oxygen donors and two bidentate chelate levulinate ligands, each contributing three oxygen donors, two of which bridge to adjacent units. [] This arrangement creates a polymeric chain structure. Furthermore, the structure is stabilized by a network of intra- and intermolecular hydrogen bonds between water molecules and oxygen atoms. []

Q2: How can solid-state NMR be used to characterize calcium levulinate dihydrate?

A: Solid-state (43)Ca NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, can provide valuable insights into the structure of calcium levulinate dihydrate. [] While the exact crystal structure might be unknown, researchers can deduce information about the coordination number of calcium in the compound by analyzing the isotropic calcium chemical shift and its correlation with the quadrupolar coupling constant. [] This approach provides a powerful tool for structural characterization, especially when traditional diffraction methods are insufficient.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。